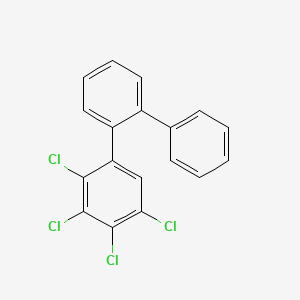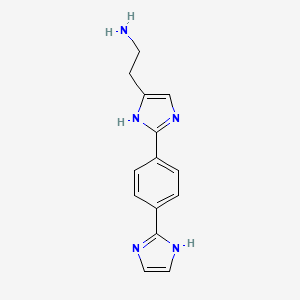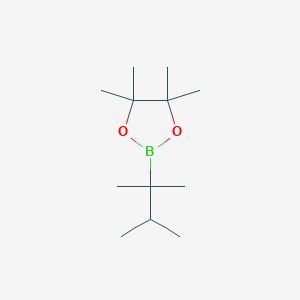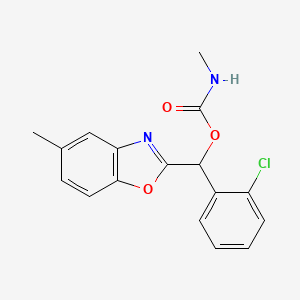
(2-Chlorophenyl)(5-methyl-1,3-benzoxazol-2-yl)methyl N-methylcarbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Chlorophenyl)(5-methyl-1,3-benzoxazol-2-yl)methyl N-methylcarbamate is a complex organic compound that belongs to the class of carbamates. This compound is characterized by its unique structure, which includes a chlorophenyl group, a benzoxazole ring, and a methylcarbamate moiety. It is of significant interest in various fields of scientific research due to its potential biological activities and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chlorophenyl)(5-methyl-1,3-benzoxazol-2-yl)methyl N-methylcarbamate typically involves multiple steps:
-
Formation of the Benzoxazole Ring: : The benzoxazole ring can be synthesized from 2-aminophenol and an appropriate aldehyde or acid under acidic conditions. This step often involves cyclization reactions facilitated by catalysts such as polyphosphoric acid or sulfuric acid .
-
Introduction of the Chlorophenyl Group: : The chlorophenyl group is introduced through a substitution reaction, where a suitable chlorophenyl halide reacts with the benzoxazole derivative. This step may require the use of a base such as potassium carbonate to facilitate the nucleophilic substitution .
-
Carbamoylation: This is typically achieved by reacting the intermediate compound with methyl isocyanate under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods often incorporate purification steps such as recrystallization and chromatography to ensure the purity of the final product.
化学反应分析
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the methyl group attached to the benzoxazole ring. Common oxidizing agents include potassium permanganate and chromium trioxide .
-
Reduction: : Reduction reactions can occur at the carbamate group, converting it to an amine. Reducing agents such as lithium aluminum hydride are typically used .
-
Substitution: : The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols .
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Bases: Potassium carbonate, sodium hydroxide.
Solvents: Dichloromethane, ethanol, acetonitrile.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl derivatives.
科学研究应用
Chemistry
In chemistry, (2-Chlorophenyl)(5-methyl-1,3-benzoxazol-2-yl)methyl N-methylcarbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in the development of new materials and catalysts .
Biology
The compound has shown potential biological activities, including antimicrobial and antifungal properties. It is used in the study of enzyme inhibition and as a probe in biochemical assays .
Medicine
In medicinal research, this compound is investigated for its potential as a therapeutic agent. Its structure suggests possible applications in the development of drugs targeting specific enzymes or receptors .
Industry
Industrially, the compound is used in the formulation of pesticides and herbicides due to its carbamate group, which is known for its insecticidal properties .
作用机制
The mechanism of action of (2-Chlorophenyl)(5-methyl-1,3-benzoxazol-2-yl)methyl N-methylcarbamate involves the inhibition of specific enzymes, such as acetylcholinesterase. The carbamate group interacts with the active site of the enzyme, preventing the breakdown of acetylcholine and leading to an accumulation of this neurotransmitter . This mechanism is similar to other carbamate-based compounds used in pest control.
相似化合物的比较
Similar Compounds
Carbaryl: Another carbamate insecticide with a similar mechanism of action.
Aldicarb: A potent carbamate pesticide known for its high toxicity.
Methomyl: A carbamate insecticide used in agriculture.
Uniqueness
The presence of the chlorophenyl group also enhances its chemical reactivity and versatility in synthetic applications .
属性
CAS 编号 |
104029-93-8 |
|---|---|
分子式 |
C17H15ClN2O3 |
分子量 |
330.8 g/mol |
IUPAC 名称 |
[(2-chlorophenyl)-(5-methyl-1,3-benzoxazol-2-yl)methyl] N-methylcarbamate |
InChI |
InChI=1S/C17H15ClN2O3/c1-10-7-8-14-13(9-10)20-16(22-14)15(23-17(21)19-2)11-5-3-4-6-12(11)18/h3-9,15H,1-2H3,(H,19,21) |
InChI 键 |
IIUGEIOEIIRHTL-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(C=C1)OC(=N2)C(C3=CC=CC=C3Cl)OC(=O)NC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Methyl-2-{[(oxiran-2-yl)methoxy]methyl}oxirane](/img/structure/B14329866.png)
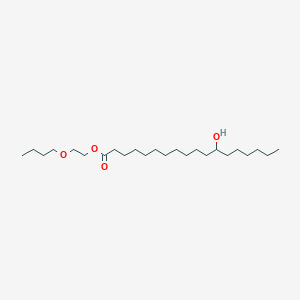
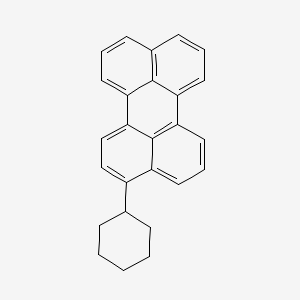
![{[(Pent-3-en-1-yl)oxy]methyl}benzene](/img/structure/B14329876.png)
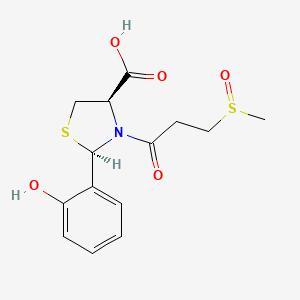


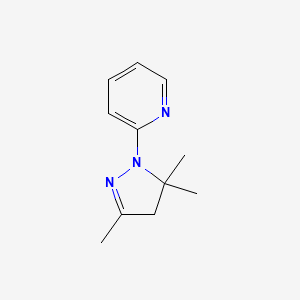

![1-Chloro-3-[(propan-2-yl)sulfanyl]propane](/img/structure/B14329902.png)

